(S)-DSPC physicochemical properties and characteristics
(S)-DSPC physicochemical properties and characteristics
An In-depth Technical Guide on the Physicochemical Properties and Characteristics of (S)-DSPC
Introduction
(S)-1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid that plays a pivotal role in the development of drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] Its well-defined chemical structure and distinct physicochemical properties contribute to the formation of stable and rigid vesicles, making it an invaluable excipient for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-DSPC, detailed experimental protocols for their characterization, and visual representations of key processes and concepts.
Physicochemical Properties
DSPC is characterized by its two saturated 18-carbon stearoyl chains, which contribute to its high phase transition temperature and the rigidity of the lipid bilayers it forms.[3][4] This stability is a critical attribute for its use in drug delivery, as it minimizes drug leakage and can enhance the circulation time of the formulation.[1]
General Properties
Below is a summary of the general physicochemical properties of (S)-DSPC.
| Property | Value | Reference |
| Chemical Formula | C44H88NO8P | |
| Molecular Weight | 790.15 g/mol | |
| Physical Form | Crystalline solid | |
| Purity | ≥98% | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Thermal Properties
The phase transition temperature (Tm) is a critical parameter for phospholipids, representing the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. For DSPC, this high Tm is a key factor in the stability of liposomal formulations at physiological temperatures.
| Property | Value | Reference |
| Main Transition Temperature (Tm) | ~55 °C |
Solubility
The solubility of DSPC in various organic solvents is a crucial factor in the preparation of lipid-based drug delivery systems, particularly for methods involving the dissolution of lipids prior to forming a lipid film.
| Solvent | Solubility (mg/mL) | Conditions | Reference |
| Chloroform | 79.01 | - | |
| Ethanol | ~1 | - | |
| Ethanol | 15.8 | With gentle warming |
Aggregation Behavior
DSPC is a bilayer-forming lipid, meaning it spontaneously assembles into lamellar structures like liposomes in aqueous environments. Due to its molecular geometry with two long acyl chains, the formation of micelles is not its preferred aggregation state. Consequently, the Critical Micelle Concentration (CMC), a parameter typically used to characterize micelle-forming surfactants, is not a relevant or commonly measured property for DSPC.
Experimental Protocols
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. It is the standard method for determining the phase transition temperature of phospholipids.
Methodology:
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Sample Preparation: A small, accurately weighed amount of the DSPC liposome (B1194612) suspension (e.g., 10-20 µL) is placed into an aluminum DSC pan. A reference pan is prepared with the same volume of the corresponding buffer. Both pans are hermetically sealed.
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Instrument Setup: The sample and reference pans are placed in the DSC instrument. The system is equilibrated at a temperature well below the expected Tm, for instance, 25°C.
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Measurement: The temperature is scanned at a controlled rate, typically between 1-5°C per minute, to a temperature above the Tm, such as 70°C.
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Data Analysis: The phase transition temperature is identified as the peak temperature of the endothermic transition observed in the resulting DSC thermogram. The enthalpy of the transition can be calculated by integrating the area under the peak.
Determination of Solubility in Organic Solvents
This protocol outlines a static equilibrium method for determining the solubility of DSPC.
Methodology:
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Preparation of Saturated Solution: An excess amount of DSPC is added to a known volume of the organic solvent in a sealed vial to prevent evaporation. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: The vials are placed in a temperature-controlled shaker (e.g., at 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: The vials are centrifuged to pellet the undissolved DSPC.
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Sample Collection: A known volume of the clear supernatant is carefully collected without disturbing the solid pellet.
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Quantification: The collected supernatant is appropriately diluted, and the concentration of DSPC is quantified using a validated analytical method such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). A calibration curve is generated using standard solutions of known DSPC concentrations to ensure accurate quantification.
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Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.
Liposome Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.
Methodology:
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Sample Preparation: The liposome suspension is diluted with an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration (e.g., 0.1-1.0 mg/mL total lipid) to prevent multiple scattering effects.
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Instrument Setup: The DLS instrument is set to the desired temperature (e.g., 25°C).
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Measurement: The diluted sample is placed in a cuvette and into the instrument. The instrument's software uses the principles of Brownian motion and the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index (PDI) from the fluctuations in scattered light intensity.
Visualizations
Liposome Preparation Workflow
The following diagram illustrates a common workflow for the preparation of DSPC-based liposomes using the thin-film hydration method followed by extrusion.
Caption: Workflow for DSPC liposome preparation and characterization.
Factors Influencing DSPC Liposome Stability
The stability of DSPC liposomes is a multifactorial issue critical for their performance as drug delivery vehicles. The diagram below outlines key factors that influence their stability.
Caption: Key factors influencing the stability of DSPC-based liposomes.
Role in Drug Delivery Systems
DSPC is a cornerstone in the formulation of lipid-based drug delivery systems due to its biocompatibility and ability to form stable bilayers. In lipid nanoparticles, DSPC acts as a "helper lipid," contributing to the structural integrity of the particle, improving encapsulation efficiency, and aiding in the cellular delivery of nucleic acids. Its inclusion in formulations, such as the mRNA-based COVID-19 vaccines, underscores its critical role in modern therapeutics. The rigidity imparted by DSPC helps to minimize premature drug release, ensuring that the therapeutic payload is delivered to the target site. Furthermore, the inclusion of cholesterol in DSPC-based liposomes can further modulate membrane fluidity and reduce permeability.
Conclusion
(S)-DSPC is a well-characterized phospholipid with physicochemical properties that make it an exemplary choice for the development of stable and effective liposomal and lipid nanoparticle drug delivery systems. Its high phase transition temperature, ability to form rigid bilayers, and well-established formulation protocols provide a robust platform for the encapsulation and delivery of a wide range of therapeutic agents. This guide provides the foundational knowledge and experimental methodologies necessary for the effective utilization of (S)-DSPC in research and pharmaceutical development.
